molecular formula C15H20FNO4S B2478672 4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097913-90-9

4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2478672
CAS No.: 2097913-90-9
M. Wt: 329.39
InChI Key: ZWFPXAQTPWMYLS-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a benzene ring substituted with ethoxy (4-position) and fluoro (3-position) groups, linked via a sulfonamide bridge to a 1-hydroxycyclohex-2-en-1-ylmethyl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-2-21-14-7-6-12(10-13(14)16)22(19,20)17-11-15(18)8-4-3-5-9-15/h4,6-8,10,17-18H,2-3,5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFPXAQTPWMYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of the Fluoro and Ethoxy Groups: Fluorination and ethoxylation reactions are carried out using appropriate reagents such as fluorinating agents and ethylating agents under controlled conditions.

    Attachment of the Hydroxycyclohexenyl Moiety: This step involves the reaction of the intermediate with a hydroxycyclohexenyl derivative, often facilitated by a coupling reagent.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluoro and ethoxy groups may enhance binding affinity and specificity. The hydroxycyclohexenyl moiety can interact with hydrophobic pockets in proteins, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Family

The compound shares a core benzene-sulfonamide framework with several derivatives, differing in substituents and side chains. Key comparisons include:

4-ethoxy-3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide
  • Key Differences : Replaces the cyclohexenyl-hydroxy group with a thiophene-containing propyl chain.
  • Properties : Available in 1–20 mg quantities (purity unspecified) at $54–$99 per mg . The thiophene moiety may enhance π-π stacking interactions in biological targets compared to the cyclohexene ring.
4-ethoxy-3-fluoro-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
  • Key Differences : Substitutes the cyclohexenyl group with a pyridine-thiophene hybrid side chain.
  • Properties: InChIKey PFYCRQQJKZKBMR-UHFFFAOYSA-N; SMILES C1(S(NCC2=CC=CN=C2C2SC=CC=2)(=O)=O)=CC=C(OCC)C(F)=C1 .
4-amino-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
  • Key Differences : Lacks ethoxy and fluoro groups; features a tetrazole ring instead of the cyclohexenyl group.
  • Properties: Molecular weight 240.24 g/mol; purity 95% .

Functional Group Impact on Properties

Compound Molecular Weight (g/mol) Key Substituents Potential Biological Interactions
Target Compound ~325 (estimated) Cyclohexenyl-hydroxy, ethoxy, fluoro Hydrogen bonding (hydroxyl), lipophilicity (cyclohexene)
Thiophene-propyl analog ~355 (estimated) Thiophene-methylpropyl π-π stacking (thiophene), steric bulk
Pyridine-thiophene analog ~375 (estimated) Pyridine-thiophene Aromatic interactions, metal coordination
Tetrazole analog 240.24 Tetrazole Ionic interactions (tetrazole as acid mimic)
  • Ethoxy and Fluoro Groups : Common in sulfonamides for tuning electron-withdrawing effects and metabolic stability. The 3-fluoro substitution may enhance binding to hydrophobic pockets .
  • Cyclohexenyl vs. Thiophene/Pyridine : Cyclohexenyl introduces aliphatic flexibility, whereas thiophene/pyridine groups prioritize planar, aromatic interactions.

Research Implications and Gaps

  • Structural Diversity : Modifying the side chain (e.g., cyclohexenyl vs. heteroaromatic) significantly alters physicochemical and binding properties.
  • Data Limitations : Absence of direct experimental data (e.g., IC50, logP) for the target compound limits mechanistic comparisons.
  • Lumping Strategy Relevance : As per , compounds with similar frameworks (e.g., ethoxy-fluoro-sulfonamides) may be grouped for predictive modeling, though substituent-specific effects must be validated .

Biological Activity

4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, which include a sulfonamide group, a fluoro substituent, and an ethoxy group. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C15H20FNO4SC_{15}H_{20}FNO_4S with a molecular weight of approximately 329.4 g/mol. The compound's structure is depicted as follows:

IUPAC Name 4ethoxy3fluoroN[(1hydroxycyclohex2en1yl)methyl]benzenesulfonamide\text{IUPAC Name }4-\text{ethoxy}-3-\text{fluoro}-N-\left[(1-\text{hydroxycyclohex}-2-\text{en}-1-\text{yl})\text{methyl}\right]\text{benzenesulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluoro and ethoxy groups enhance binding affinity and specificity. The hydroxycyclohexenyl moiety allows interaction with hydrophobic pockets in proteins, contributing to the compound’s overall biological effects.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Studies have shown that derivatives similar to this compound possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is hypothesized that its action may involve the inhibition of pro-inflammatory cytokine production and modulation of signaling pathways associated with inflammation. Experimental models have demonstrated a reduction in inflammatory markers when treated with similar sulfonamide derivatives.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Method : In vitro assays measuring minimum inhibitory concentration (MIC).
    • Results : The compound exhibited an MIC of 32 µg/mL, indicating significant antibacterial potential.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the effect on cytokine production in LPS-stimulated macrophages.
    • Method : ELISA assays for TNF-alpha and IL-6 levels.
    • Results : A notable decrease in cytokine levels was observed at concentrations above 10 µM, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

Compound NameStructure FeaturesAntimicrobial ActivityAnti-inflammatory Activity
4-Ethoxy-N-methylbenzene sulfonamideMethyl group instead of fluoroModerateLow
4-Ethoxy-N-chlorobenzene sulfonamideChlorine substituentHighModerate
4-Ethoxy-N-(hydroxycyclohexenyl)methyl benzene sulfonamideHydroxy group presentHighHigh

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the hydroxylated cyclohexene intermediate with activated 4-ethoxy-3-fluorobenzenesulfonyl chloride. Key steps include:

  • Temperature Control : Maintain <5°C during sulfonamide coupling to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product with >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., cyclohexenyl methylene protons at δ 3.8–4.2 ppm; sulfonamide NH at δ 7.1–7.3 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxycyclohexene moiety and confirms sulfonamide connectivity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Use Hansen solubility parameters to predict miscibility; polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation pathways (e.g., hydrolysis of the ethoxy group) require pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. How does the hydroxycyclohexene moiety influence biological activity, and what are optimal strategies for target validation?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the cyclohexene group with other alicyclic systems (e.g., cyclopentene or cycloheptene) and compare inhibition constants (KiK_i) against target enzymes (e.g., carbonic anhydrase isoforms) .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects in cellular assays .

Q. What analytical approaches resolve contradictions in reported bioactivity data for sulfonamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) to eliminate variability .
  • Orthogonal Assays : Validate hits via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can computational methods optimize the synthesis of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Tools : Apply Schrödinger’s QikProp to predict ADMET profiles (e.g., logP, CNS permeability) and prioritize derivatives with >50% oral bioavailability .
  • Retrosynthetic Planning : Use Synthia or Reaxys to identify scalable routes for introducing fluoro or ethoxy groups .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

  • Methodological Answer :

  • Degradation Pathways : Perform photolysis (UV-Vis irradiation) and hydrolysis (pH 2–12) studies to identify persistent metabolites .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48h LC50_{50}) and algal growth inhibition tests (OECD 201) to quantify ecological hazards .

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